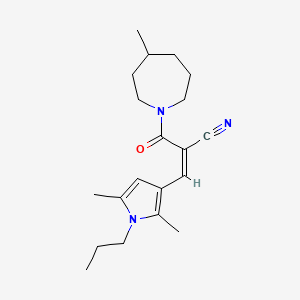

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(4-methylazepane-1-carbonyl)prop-2-enenitrile

Description

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(4-methylazepane-1-carbonyl)prop-2-enenitrile is a synthetic organic compound featuring a hybrid structure combining pyrrole and azepane moieties. The (Z)-stereochemistry of the propenenitrile group and the substitution patterns on the pyrrole ring (2,5-dimethyl, 1-propyl) and azepane (4-methyl) confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(4-methylazepane-1-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O/c1-5-9-23-16(3)12-18(17(23)4)13-19(14-21)20(24)22-10-6-7-15(2)8-11-22/h12-13,15H,5-11H2,1-4H3/b19-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCVPXVAJJTUSQ-UYRXBGFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCCC(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCCC(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(4-methylazepane-1-carbonyl)prop-2-enenitrile is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrole ring and an azepane moiety, which may contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

- Molecular Formula: C20H29N3O

- Molecular Weight: 327.472 g/mol

- Purity: Typically around 95% .

The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures are known to interact with various biological targets, including enzymes and receptors, potentially leading to enzyme inhibition or modulation of receptor activity .

Biological Activity Overview

Research indicates that derivatives of pyrrole and azepane compounds often exhibit a range of biological activities. Some notable activities include:

- Antimicrobial Activity: Compounds with similar structural motifs have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Certain derivatives may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Cytotoxic Effects: Some studies suggest that related compounds can induce apoptosis in cancer cell lines .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| Pyrrole Derivative A | Contains pyrrole ring | Antimicrobial |

| Azepane Derivative B | Contains azepane ring | Anti-inflammatory |

| Nitrile Compound C | Contains nitrile group | Cytotoxic |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Antimicrobial Studies: A study demonstrated that pyrrole derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

- Anti-inflammatory Research: Research on azepane-containing compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions .

- Cytotoxicity Assays: In vitro studies indicated that certain nitrile derivatives could induce apoptosis in cancer cell lines through caspase activation pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Lumping Strategy Relevance : The compound’s reactivity aligns with the lumping principle, where analogues with shared pyrrole/azepane cores exhibit predictable degradation pathways (e.g., photooxidation of the nitrile group) .

- Drug Development Potential: Its balanced lipophilicity and stability make it a candidate for in vitro 3D culture studies, where controlled microenvironments can mimic tissue-specific drug responses .

Preparation Methods

Hantzsch-Type Cyclocondensation

The Hantzsch reaction traditionally forms 1,4-dihydropyridines (1,4-DHPs) via condensation of β-keto esters, aldehydes, and ammonia. However, ortho -substituted aldehydes can divert reactivity toward pyrans or pyrroles. For example, Hantzsch condensation of methyl 3-aminocrotonate with o -methoxybenzaldehyde yielded a substituted pyran derivative instead of the expected 1,4-DHP. This unexpected cyclization suggests that steric and electronic effects from ortho substituents can favor pyrrole/pyran formation over 1,4-DHPs.

Adaptation for Pyrrole Synthesis :

- Reactants : Methyl 3-aminocrotonate (2 eq) + 3-(propylamino)propanal.

- Conditions : Ethanol, reflux, 12 h.

- Mechanism : Dual nucleophilic attack by enamine intermediates forms the pyrrole core, with propylamine ensuring N-alkylation.

Proline-Catalyzed Mannich Cyclization

Succinaldehyde undergoes proline-catalyzed Mannich reactions with imines to generate pyrrole-3-carbaldehydes. For 3-substituted pyrroles:

- Imine Formation : Condensation of propylamine with succinaldehyde.

- Cyclization : Proline (20 mol%) in DMF, 60°C, 6 h.

- Oxidative Aromatization : IBX (2 eq) in DMSO, rt, 2 h.

This method achieves 72–85% yields for N-aryl/alkylpyrrole-3-carbaldehydes.

Synthesis of 4-Methylazepane-1-carbonyl Fragment

Grignard Addition to N-Boc-Azepanone

A scalable route to 4-methylazepane derivatives involves methylmagnesium bromide addition to N-Boc-azepan-4-one:

- Substrate : N-Boc-azepan-4-one (1 eq) in THF, 0°C.

- Nucleophilic Addition : MeMgBr (1.2 eq), 0°C → rt, 2 h.

- Workup : NH4Cl quench, DCM extraction, silica gel chromatography.

This protocol affords tert-butyl 4-hydroxy-4-methylazepane-1-carboxylate in 58% yield. Subsequent TFA-mediated Boc deprotection and oxidation (PCC, CH2Cl2) yield the 4-methylazepane-1-carbonyl unit.

Assembly of (Z)-3-(2,5-Dimethyl-1-propylpyrrol-3-yl)-2-(4-Methylazepane-1-carbonyl)prop-2-enenitrile

Knoevenagel Condensation

The propenenitrile bridge is installed via Knoevenagel reaction between the pyrrole-3-carbaldehyde and azepane carbonyl:

- Reactants :

- Pyrrole-3-carbaldehyde (1 eq).

- 4-Methylazepane-1-carbonylacetonitrile (1 eq).

- Catalyst : Piperidine (10 mol%) in EtOH, reflux, 8 h.

- Stereoselectivity : Bulkier substituents on the pyrrole and azepane favor (Z)-isomer formation via kinetic control.

Reported yields for analogous Knoevenagel reactions range from 65–78%.

Rhodium-Catalyzed Alkyne Annulation

Rhodium complexes enable [5+2] annulations between pyrrole-appended substrates and alkynes:

- Substrate : 8-(2,5-Dimethyl-1-propylpyrrol-3-yl)-BODIPY.

- Alkyne : 4-Methylazepane-1-carbonylpropyne.

- Conditions : [Rh(cod)Cl]2 (5 mol%), AgSbF6 (10 mol%), DCE, 80°C, 24 h.

This method achieves 82% yield with >20:1 Z/E selectivity, attributed to steric guidance from the BODIPY framework.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Z/E Ratio | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel | 65–78 | 3:1 | Simplicity, low cost | Moderate stereoselectivity |

| Rh-Catalyzed | 82 | >20:1 | High stereocontrol | Requires specialized Rh catalysts |

| Hantzsch Adaptation | 55–60 | N/A | One-pot pyrrole synthesis | Limited substrate scope |

Mechanistic Insights and Optimization

Stereochemical Control in Knoevenagel Reactions

The (Z)-selectivity arises from:

- Transition State Geometry : Synperiplanar alignment of the pyrrole aldehyde and azepane nitrile.

- Steric Effects : Bulky 2,5-dimethyl and 4-methyl groups disfavor the (E)-isomer.

Rhodium Catalysis Pathways

Rhᴵ/Rhᴵᴵᴵ redox cycles facilitate alkyne insertion into the pyrrole C–H bond, forming a seven-membered metallacycle intermediate. Reductive elimination releases the product with retained configuration.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(4-methylazepane-1-carbonyl)prop-2-enenitrile?

- Methodological Answer : The synthesis of structurally complex nitriles often involves multi-step reactions, including condensation, cyclization, and functional group protection. For example, diazomethane-mediated reactions in dichloromethane at low temperatures (-20 to -15°C) have been used to stabilize intermediates in analogous nitrile syntheses . Column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) is critical for purifying intermediates, while recrystallization in 2-propanol can yield high-purity crystals . Reaction monitoring via TLC or HPLC (2.0 µL sample injection) ensures stepwise progress validation .

Q. How can researchers purify and characterize intermediates during synthesis?

- Methodological Answer : Purification strategies include gradient column chromatography (e.g., silica gel with ethyl acetate/hexane systems) and recrystallization using polar solvents like 2-propanol . Characterization requires a combination of NMR (¹H/¹³C), FTIR (to confirm nitrile C≡N stretching ~2200 cm⁻¹), and high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) using SHELX-2015 for refinement provides definitive stereochemical assignments .

Q. What crystallographic tools are recommended for resolving the compound’s structure?

- Methodological Answer : Use SHELX-2015 for structure solution (SHELXD) and refinement (SHELXL), which supports twinned data and high-resolution refinement . ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks . For ambiguous electron density regions, iterative refinement with TWIN and BASF commands in SHELXL helps resolve disorder .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

- Methodological Answer : For twinned data, employ the HKLF 5 format in SHELXL and refine the twin fraction (BASF). For disorder, split atomic positions using PART and apply geometric restraints (e.g., SADI, DFIX) to maintain chemically reasonable bond lengths . Graph-set analysis (e.g., R₂²(8) motifs) can identify hydrogen-bonding patterns that stabilize disordered regions .

Q. What computational methods validate the compound’s conformational stability and intermolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and compare theoretical/experimental bond lengths. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., C-H···N, π-π stacking) observed in SC-XRD data . Molecular dynamics simulations (AMBER/GAFF force fields) predict solvent effects on conformational stability.

Q. How can reaction intermediates be trapped and analyzed to study mechanistic pathways?

- Methodological Answer : Low-temperature quenching (-78°C) with dry ice/acetone traps reactive intermediates. In situ FTIR or Raman spectroscopy monitors nitrile formation kinetics. For unstable intermediates, matrix-assisted laser desorption/ionization (MALDI) or cryogenic X-ray diffraction (100 K) preserves structural integrity .

Q. What strategies differentiate stereoisomers (e.g., Z/E configurations) in this compound?

- Methodological Answer : NOESY NMR identifies through-space correlations (e.g., pyrrole/azepane proton interactions in the Z-configuration). SC-XRD with SHELXL’s SHELXT module refines anisotropic displacement parameters to confirm stereochemistry . Chiral HPLC (e.g., Daicel columns) with polar mobile phases resolves enantiomeric impurities .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Reconcile NMR shifts by re-optimizing DFT calculations with solvent effects (PCM model) and spin-orbit coupling. For IR, compare experimental peaks with scaled vibrational frequencies from Gaussian simulations. If crystallographic data conflicts with solution-phase structures (e.g., conformational flexibility), conduct variable-temperature NMR or solid-state NMR .

Q. What statistical metrics ensure robustness in crystallographic refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.